N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide
Overview
Description
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide is an organic compound known for its application as a corrosion inhibitor. It is a heterocyclic compound containing a piperidine ring substituted with a 3-methylphenyl group and two carboxamide groups. This compound has been studied for its effectiveness in preventing the corrosion of metals, particularly in acidic environments .
Preparation Methods
The synthesis of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the carboxamide groups to amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored in ongoing research.
Medicine: Research is being conducted to investigate its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism by which N1-(3-methylphenyl)piperidine-1,4-dicarboxamide exerts its effects as a corrosion inhibitor involves adsorption onto the metal surface. The compound forms a protective layer that prevents the metal from coming into contact with corrosive agents. This adsorption process is influenced by the presence of electron-rich species such as nitrogen and oxygen atoms in the compound’s structure, which interact with the metal surface .
Comparison with Similar Compounds
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N-(3-methylphenyl)piperidin-4-amine: This compound has a similar structure but lacks the carboxamide groups, which may affect its corrosion inhibition properties.
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: This compound has a different substitution pattern on the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide lies in its dual carboxamide groups, which enhance its ability to adsorb onto metal surfaces and provide effective corrosion inhibition.
Properties
IUPAC Name |
1-N-(3-methylphenyl)piperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-3-2-4-12(9-10)16-14(19)17-7-5-11(6-8-17)13(15)18/h2-4,9,11H,5-8H2,1H3,(H2,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHOZXXTIURQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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